Methyl 5-(4-iodophenyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(4-iodophenyl)furan-2-carboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a methyl ester group at the 2-position and a 4-iodophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-iodophenyl)furan-2-carboxylate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or its derivatives.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can target the iodophenyl group, converting it to a phenyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Phenyl-substituted furan derivatives.
Substitution: Various substituted phenyl-furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-iodophenyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 5-(4-iodophenyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and iodophenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a fluorine and nitro group instead of iodine.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound features a cyano group instead of iodine.
Uniqueness: Methyl 5-(4-iodophenyl)furan-2-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom can participate in halogen bonding and can be easily substituted, making the compound versatile for various chemical transformations.
Biological Activity
Methyl 5-(4-iodophenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a furan ring substituted at the 5-position with a 4-iodophenyl group and a carboxylate methyl ester. The molecular formula is C12H9I O2. The synthesis typically involves the reaction of methyl furan-2-carboxylate with a diazonium salt derived from 4-iodoaniline, resulting in the formation of the desired product through electrophilic aromatic substitution.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The presence of the iodophenyl group facilitates π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to yield active metabolites. These interactions may modulate various biochemical pathways, contributing to its pharmacological effects.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of similar furan-based structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 12.5 |
Compound B | HepG2 | 15.0 |
Compound C | MCF7 | 10.0 |
These compounds often exhibit cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Similar derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that modifications in the furan structure can enhance antimicrobial potency .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on ovarian cancer cells. The compound demonstrated significant inhibition of cell viability with an IC50 value of 25 µM, indicating its potential as an anticancer agent targeting specific pathways involved in tumor growth .
- Antimicrobial Efficacy : In another study, derivatives including this compound were assessed for their antimicrobial activity against resistant bacterial strains. The results highlighted a promising spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics .
Properties
Molecular Formula |
C12H9IO3 |
---|---|
Molecular Weight |
328.10 g/mol |
IUPAC Name |
methyl 5-(4-iodophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H9IO3/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
InChI Key |
DHADRFCERHYFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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